(2S)-2-(2-Adamantyl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(2-adamantyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-7(13(14)15)12-10-3-8-2-9(5-10)6-11(12)4-8/h7-12H,2-6H2,1H3,(H,14,15)/t7-,8?,9?,10?,11?,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPPAYCZQKRFTK-ZJGSIPCCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1C2CC3CC(C2)CC1C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-(2-Adamantyl)propanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the adamantyl group contributes significantly to its pharmacological properties, enhancing binding affinity and selectivity for various biological targets.
Chemical Structure and Properties
The chemical structure of (2S)-2-(2-Adamantyl)propanoic acid can be represented as follows:
This compound features a bulky adamantyl moiety attached to a propanoic acid backbone, which plays a crucial role in its biological interactions. The steric hindrance provided by the adamantyl group influences how the compound interacts with enzymes and receptors, potentially leading to enhanced biological activity.
The mechanism of action of (2S)-2-(2-Adamantyl)propanoic acid is primarily linked to its ability to modulate enzyme activities and interact with specific receptors. Research indicates that compounds containing adamantane derivatives can exhibit improved pharmacological properties, including:
- Antiviral Activity : Studies have shown that adamantyl compounds can inhibit viral replication, particularly against influenza viruses. For instance, derivatives such as 2-(2-adamantyl)piperidines have demonstrated significant antiviral effects against influenza A virus strains .
- Anticancer Properties : In vitro studies have assessed the antiproliferative effects of adamantane derivatives on various cancer cell lines. (2S)-2-(2-Adamantyl)propanoic acid has shown promising results in inhibiting the growth of human prostate cancer (PC-3), colorectal cancer (HCT-116), and breast cancer (MCF-7) cell lines .
Antiproliferative Activity
Recent investigations into the antiproliferative activity of (2S)-2-(2-Adamantyl)propanoic acid revealed its efficacy against several human tumor cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HeLa (Cervical Cancer) | <10 | Potent |
| MCF-7 (Breast Cancer) | <10 | Potent |
| HCT-116 (Colorectal Cancer) | 10-20 | Moderate |
| HepG-2 (Liver Cancer) | 20-30 | Moderate |
| PC-3 (Prostate Cancer) | >30 | Weak |
These findings indicate that the compound exhibits strong antiproliferative activity, particularly against cervical and breast cancer cells .
Antiviral Activity
The antiviral potential of adamantane derivatives, including (2S)-2-(2-Adamantyl)propanoic acid, has been investigated extensively. In a study focusing on influenza A virus, compounds with the adamantyl group showed significant inhibition of viral replication at non-toxic concentrations. The effectiveness was attributed to their ability to bind to viral proteins, disrupting their function .
Case Studies
- Antiviral Efficacy : A study evaluated various adamantane derivatives for their ability to inhibit influenza A virus replication. Compounds containing the adamantyl group were found to retain high potency against H3N2 strains, highlighting the importance of structural modifications in enhancing antiviral activity .
- Cancer Cell Line Testing : In vitro assays conducted on multiple cancer cell lines demonstrated that (2S)-2-(2-Adamantyl)propanoic acid significantly inhibited cell proliferation, suggesting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of adamantane derivatives, including (2S)-2-(2-Adamantyl)propanoic acid, in cancer treatment. For instance, compounds based on the adamantane structure have shown promising antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives exhibited significant activity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines, with IC50 values less than 10 μM . This suggests that (2S)-2-(2-Adamantyl)propanoic acid may serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Research indicates that adamantane derivatives can inhibit protein denaturation, a process linked to inflammation. This property is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs), which aim to mitigate chronic inflammatory conditions . The structural rigidity of the adamantane framework contributes to its effectiveness in this regard.
Antimicrobial Activity
In addition to anticancer properties, (2S)-2-(2-Adamantyl)propanoic acid derivatives have demonstrated antimicrobial activity. For example, novel N-Mannich bases derived from adamantane showed potent antibacterial effects against Gram-positive bacteria and moderate activity against Gram-negative strains . This positions the compound as a candidate for further exploration in antimicrobial drug development.
Materials Science
Optical Materials
The unique structural characteristics of (2S)-2-(2-Adamantyl)propanoic acid make it suitable for applications in materials science, particularly in the development of optical materials. The rigidity and high thermal stability of adamantane derivatives allow them to be used in optical fibers, waveguides, and photoresists . These materials are essential for advanced photonic applications due to their excellent optical properties.
Functional Resins
Furthermore, the compound can act as a monomer for synthesizing functional resins with enhanced heat resistance and surface hardness. Such resins are valuable in various industrial applications, including coatings and adhesives . The ability to modify the chemical structure of adamantane derivatives allows for tailoring their properties to meet specific industrial requirements.
Agrochemicals
The synthesis of (2S)-2-(2-Adamantyl)propanoic acid is also relevant in agrochemical applications. Its derivatives can serve as intermediates in the development of pesticides and herbicides. The structural modifications possible with adamantane compounds enable the design of agrochemicals with improved efficacy and reduced environmental impact .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer agents showing activity against HeLa and MCF-7 cell lines; anti-inflammatory properties |
| Materials Science | Used in optical materials (fibers, waveguides); functional resins with enhanced properties |
| Agrochemicals | Intermediates for developing pesticides and herbicides |
Chemical Reactions Analysis
2.1. Esterification
The carboxylic acid group readily undergoes esterification with alcohols under acidic conditions. For example:
-
Reaction Conditions : Protic acids like H₂SO₄ or HCl catalyze the reaction at 40–60°C .
-
Mechanism : Protonation of the carboxylic acid facilitates nucleophilic attack by the alcohol, forming an ester.
2.2. Decarboxylative Halogenation
The compound can undergo decarboxylative halogenation (e.g., bromodecarboxylation) via radical mechanisms:
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Mechanism : Homolytic cleavage of the oxygen-halogen bond generates acyloxy radicals, which decompose to alkyl radicals and release CO₂. These radicals abstract halogens (e.g., Br) to form alkyl halides .
-
Key Feature : The adamantyl group’s steric bulk may stabilize intermediates, influencing reaction efficiency.
2.3. Amidation
Amidation with amines (e.g., ammonia, primary/secondary amines) is possible, though steric hindrance from the adamantyl group may reduce reaction rates compared to less hindered carboxylic acids.
Thermochemical Data
While specific thermochemical data for (2S)-2-(2-Adamantyl)propanoic acid is unavailable, related propanoic acid derivatives provide insights:
| Reaction Type | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method |
|---|---|---|---|
| Protonation (gas phase) | 69.5 ± 4.2 | 43.9 ± 4.2 | TDAs |
| Esterification (liquid) | -22.6 ± 0.42 | – | Eqk |
Data for propanoic acid; trends may apply to adamantyl derivatives. Steric effects likely increase activation energy for reactions involving the carboxylic acid group.
Stereoselective Reactions
The (2S) configuration is typically achieved via chiral auxiliary methods:
-
Example : Oxazolidinone auxiliaries enable asymmetric methylation, followed by saponification to yield enantiomerically pure (2S)-2-(2-Adamantyl)propanoic acid .
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Outcome : High stereoselectivity (e.g., 91:9 diastereomeric ratios) is achievable, as demonstrated in related alcohol derivatives .
Comparison of Reaction Conditions
Mechanistic Insights
The adamantyl group’s steric and hydrophobic properties influence reactivity:
Comparison with Similar Compounds
(2S)-2-(2-Adamantyl)propanoic acid vs. (2S)-2-(1-Adamantyl)-2-[(tert-butoxycarbonyl)amino]acetic acid
- Backbone: The former has a propanoic acid chain, while the latter features an acetic acid backbone, reducing carbon chain length and acidity (pKa ~4.7 vs. ~2.8 for propanoic vs. acetic acid derivatives).
- Substituents : The adamantyl group in the target compound is at the C2 position, whereas the analog in has a 1-adamantyl substituent. This positional difference may alter steric interactions and conformational flexibility .
(2S)-2-(2-Adamantyl)propanoic acid vs. Naproxen Impurities ()
- Core Structure: Both share a (2S)-propanoic acid configuration. However, naproxen impurities (e.g., 5-chloro/bromo-naproxen) feature substituted naphthalene rings instead of adamantane.
- Aromatic vs. Aliphatic Rigidity : The planar naphthalene rings in naproxen derivatives facilitate π-π stacking (critical for cyclooxygenase inhibition), whereas the adamantane’s 3D structure may hinder such interactions but enhance membrane permeability .
(2S)-2-(2-Adamantyl)propanoic acid vs. (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid ()
- Chirality Impact: Both compounds exploit the (S)-configuration, but the adamantane’s steric bulk may enforce stricter stereochemical constraints compared to the flexible amino side chain .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key structural features of (2S)-2-(2-Adamantyl)propanoic acid, and how do they influence its physicochemical properties?
- The compound contains a rigid adamantyl group (a diamondoid hydrocarbon with high symmetry) and a chiral carboxylic acid moiety. The adamantyl group imparts steric bulk and hydrophobicity, which can hinder rotation around bonds, stabilize intermediates in synthesis, and influence solubility in polar solvents. The (2S)-configuration introduces stereochemical complexity, requiring enantioselective synthesis or separation methods. The carboxylic acid group enables salt formation or derivatization for biological assays .
Q. What synthetic routes are commonly used to prepare (2S)-2-(2-Adamantyl)propanoic acid?
- A methodological approach involves:
- Step 1 : Adamantane functionalization (e.g., Friedel-Crafts alkylation or bromination) to introduce a substituent at the 2-position.
- Step 2 : Coupling with a chiral propanoic acid precursor (e.g., using Mitsunobu reaction for stereocontrol or enzymatic resolution for enantiopurity).
- Step 3 : Acidic hydrolysis of esters or protective groups to yield the free carboxylic acid.
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in (2S)-2-(2-Adamantyl)propanoic acid, and what analytical methods validate purity?
- Enantiomer Separation : Use chiral stationary phases in HPLC (e.g., cellulose- or amylose-based columns) or capillary electrophoresis with cyclodextrin additives.
- Validation :
- Chiral HPLC : Compare retention times with standards (e.g., EP impurity standards for related propanoic acids, as in ).
- NMR with Chiral Solvating Agents : Eu(hfc)₃ can split signals for enantiomers.
- Polarimetry : Measure specific rotation against known values.
Q. What experimental strategies address low solubility of (2S)-2-(2-Adamantyl)propanoic acid in aqueous systems for biological assays?
- Derivatization : Convert the carboxylic acid to a methyl ester or amide to improve lipophilicity.
- Co-solvents : Use DMSO or cyclodextrin-based solutions to enhance solubility without disrupting biological activity.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release.
- Biological Relevance : highlights similar strategies for adamantyl-containing receptor agonists in pharmacokinetic studies .
Q. How do researchers reconcile conflicting data on the biological activity of adamantyl-propanoic acid derivatives?
- Case Example : If one study reports enzyme inhibition while another shows no effect:
Assay Conditions : Compare buffer pH, temperature, and co-solvent concentrations (e.g., DMSO >1% may denature proteins).
Compound Integrity : Verify stability via LC-MS (e.g., decomposition under assay conditions).
Target Specificity : Use knockout cell lines or competitive binding assays to confirm on-target effects.
- Data Synthesis : Cross-reference with structural analogs (e.g., ’s ibuprofen derivatives) to identify structure-activity relationships .
Methodological Challenges
Q. What computational tools predict the conformational stability of (2S)-2-(2-Adamantyl)propanoic acid in solution?
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to assess aggregation propensity.
- Density Functional Theory (DFT) : Calculate rotational barriers around the C2-C(adamantyl) bond to evaluate rigidity.
- Docking Studies : Model interactions with biological targets (e.g., enzymes with hydrophobic active sites).
- Reference : ’s InChIKey-based database searches streamline comparative analyses of related amino acid derivatives .
Q. How are degradation pathways of (2S)-2-(2-Adamantyl)propanoic acid characterized under accelerated stability testing?
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- Analytical Workflow :
- HPLC-PDA/MS : Identify degradation products (e.g., decarboxylation or adamantyl oxidation).
- NMR : Assign structural changes in major degradants.
Key Research Considerations
- Stereochemical Integrity : Use enantioselective synthesis and rigorous chiral validation to avoid confounding biological results.
- Comparative Studies : Leverage pharmacopeial impurity data ( ) to benchmark analytical protocols.
- Interdisciplinary Collaboration : Combine synthetic chemistry, computational modeling, and biological assays to elucidate mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
